2-Fluoro-N-isopropylbenzamide
Description
2-Fluoro-N-isopropylbenzamide is a fluorinated benzamide derivative characterized by a benzene ring substituted with a fluorine atom at the ortho (2nd) position and an isopropyl carboxamide group (-N-isopropyl) at the para (4th) position. For instance, derivatives such as 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (reported in ) demonstrate its role as a scaffold in medicinal chemistry, particularly in kinase inhibition or anticancer agent development . The fluorine substituent enhances metabolic stability and modulates electronic properties, while the isopropyl group influences lipophilicity and steric interactions .
Properties
Molecular Formula |
C10H12FNO |
|---|---|
Molecular Weight |
181.21 g/mol |
IUPAC Name |
2-fluoro-N-propan-2-ylbenzamide |
InChI |
InChI=1S/C10H12FNO/c1-7(2)12-10(13)8-5-3-4-6-9(8)11/h3-7H,1-2H3,(H,12,13) |
InChI Key |
XPLIUIMHBPMEQW-UHFFFAOYSA-N |
SMILES |
CC(C)NC(=O)C1=CC=CC=C1F |
Canonical SMILES |
CC(C)NC(=O)C1=CC=CC=C1F |
Origin of Product |
United States |
Comparison with Similar Compounds
Table 1: Key Structural Features of Analogous Benzamides
Key Observations :
- Fluorine vs.
- Pyridyl and Acyl Modifications : The addition of pyridyl and fluorobenzoyl groups () introduces π-π stacking interactions and conformational rigidity, critical for crystal packing and receptor binding .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
Key Observations :
- Melting Points : Fluorinated benzamides with bulky substituents (e.g., the chromene-pyrazolo derivative in ) exhibit higher melting points (>250°C) due to enhanced intermolecular forces and crystallinity .
- Lipophilicity : The isopropyl group in this compound likely increases LogP compared to mepronil, suggesting improved blood-brain barrier penetration but reduced aqueous solubility .
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